REACTION_CXSMILES
|
[O-:1][OH:2].[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[CH:7]=1)([CH3:5])[CH3:4].[CH:15]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:24]([CH3:26])[CH3:25])[CH:19]=1)([CH3:17])[CH3:16].CC1C2COC(=O)C=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC>>[O-:1][OH:2].[O-:1][OH:2].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13].[O-:1][OH:2].[CH:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([CH:15]([CH3:17])[CH3:16])[CH:19]=1)([CH3:26])[CH3:25].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13] |f:0.1,4.5.6,7.8|
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
m-diisopropylbenzene monohydroperoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As usual reaction conditions
|
Type
|
CUSTOM
|
Details
|
a temperature of 70 to 110° C.
|
Type
|
CUSTOM
|
Details
|
a residence time of about 0.01 to 50 hours
|
Duration
|
25.005 (± 24.995) h
|
Type
|
CUSTOM
|
Details
|
a flowing type or batch type reaction vessel or reaction column
|
Type
|
CUSTOM
|
Details
|
The oxidation reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][OH:2].[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[CH:7]=1)([CH3:5])[CH3:4].[CH:15]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:24]([CH3:26])[CH3:25])[CH:19]=1)([CH3:17])[CH3:16].CC1C2COC(=O)C=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC>>[O-:1][OH:2].[O-:1][OH:2].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13].[O-:1][OH:2].[CH:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([CH:15]([CH3:17])[CH3:16])[CH:19]=1)([CH3:26])[CH3:25].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13] |f:0.1,4.5.6,7.8|
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
m-diisopropylbenzene monohydroperoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As usual reaction conditions
|
Type
|
CUSTOM
|
Details
|
a temperature of 70 to 110° C.
|
Type
|
CUSTOM
|
Details
|
a residence time of about 0.01 to 50 hours
|
Duration
|
25.005 (± 24.995) h
|
Type
|
CUSTOM
|
Details
|
a flowing type or batch type reaction vessel or reaction column
|
Type
|
CUSTOM
|
Details
|
The oxidation reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |